molecular formula C11H10O B089092 4-Methyl-1-naphthol CAS No. 10240-08-1

4-Methyl-1-naphthol

Cat. No. B089092
CAS RN: 10240-08-1
M. Wt: 158.2 g/mol
InChI Key: ZSUDUDXOEGHEJR-UHFFFAOYSA-N
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Patent
US05420362

Procedure details

Tasaka et al (JP 50047958) disclose the following reaction scheme: methylation of alpha-naphthol at position 2 was effected by vapor phase methylation of 1-naphthol at elevated temperature in the presence of catalyst comprising CeO2 and Sb2O3, GeO2, SnO2 or MgO. Aqueous ammonia (28%) was added to a mixture of SnCl4 and Ce(NO3)4 -2NH4NO3 2H2O in water at 50° C. The resulting precipitate was dried, calcinated for 3 hours at 600° C., and crushed to form a catalyst. 1-Naphthol/methanol mixture (1:6 molar) was passed over the catalyst at 425° C. and 1000 hr-1 space velocity to give 72.5 wt. % 2-methyl-1-naphthol, 2.6 wt. % 4-methyl-naphthol and 2.2 wt. % of other material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ce(NO3)4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
1-Naphthol methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.N.Cl[Sn](Cl)(Cl)Cl.[C:18]1([OH:28])[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[CH:20][CH:19]=1.CO>O>[CH3:18][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1]=1[OH:11].[CH3:1][C:21]1[C:22]2[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:18]([OH:28])=[CH:19][CH:20]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Ce(NO3)4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
1-Naphthol methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the following reaction scheme
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was dried
CUSTOM
Type
CUSTOM
Details
crushed
CUSTOM
Type
CUSTOM
Details
to form a catalyst

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C2=CC=CC=C2C=C1)O
Name
Type
product
Smiles
CC1=CC=C(C2=CC=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05420362

Procedure details

Tasaka et al (JP 50047958) disclose the following reaction scheme: methylation of alpha-naphthol at position 2 was effected by vapor phase methylation of 1-naphthol at elevated temperature in the presence of catalyst comprising CeO2 and Sb2O3, GeO2, SnO2 or MgO. Aqueous ammonia (28%) was added to a mixture of SnCl4 and Ce(NO3)4 -2NH4NO3 2H2O in water at 50° C. The resulting precipitate was dried, calcinated for 3 hours at 600° C., and crushed to form a catalyst. 1-Naphthol/methanol mixture (1:6 molar) was passed over the catalyst at 425° C. and 1000 hr-1 space velocity to give 72.5 wt. % 2-methyl-1-naphthol, 2.6 wt. % 4-methyl-naphthol and 2.2 wt. % of other material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ce(NO3)4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
1-Naphthol methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.N.Cl[Sn](Cl)(Cl)Cl.[C:18]1([OH:28])[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[CH:20][CH:19]=1.CO>O>[CH3:18][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1]=1[OH:11].[CH3:1][C:21]1[C:22]2[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:18]([OH:28])=[CH:19][CH:20]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Ce(NO3)4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
1-Naphthol methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the following reaction scheme
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was dried
CUSTOM
Type
CUSTOM
Details
crushed
CUSTOM
Type
CUSTOM
Details
to form a catalyst

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C2=CC=CC=C2C=C1)O
Name
Type
product
Smiles
CC1=CC=C(C2=CC=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.